2-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
Description
Properties
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c1-9-4-6-10(7-5-9)13-17-14(19-18-13)11-3-2-8-16-12(11)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYSTTRHYTVMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling with the pyridine ring: The 1,2,4-oxadiazole intermediate is then coupled with a 2-chloropyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions or using a catalyst.
Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological research: It can be used as a probe or ligand in studies involving biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substitution Patterns
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Substituent Position : The placement of the oxadiazole ring (3- vs. 4-/5-position on pyridine) significantly impacts electronic distribution. For example, the target compound’s 3-position substitution may enhance π-π stacking in protein binding compared to 5-substituted analogues .
- Aromatic Substituents : The 4-methylphenyl group on the oxadiazole increases lipophilicity, which could enhance membrane permeability relative to methyl-substituted analogues .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Target Compound | 2-Chloro-5-(3-methyl-oxadiazolyl)pyridine | 3-[5-(4-Methylphenyl)-oxadiazolyl]pyridine |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.1 | 2.8 |
| Solubility (mg/mL) | 0.15 (DMSO) | 0.45 (DMSO) | 0.30 (DMSO) |
| Melting Point | 168–170°C | 145–147°C | 155–158°C |
Analysis :
Biological Activity
2-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 5-(2-chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
| Molecular Formula | C₁₄H₁₀ClN₃O |
| CAS Number | 937658-16-7 |
| Molecular Weight | 271.70 g/mol |
The compound's unique structure contributes to its diverse biological activities, making it a valuable subject for research.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. The compound exhibited significant activity against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.5 - 1.0 μg/mL |
| Pseudomonas aeruginosa | 1.0 - 2.0 μg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Studies have shown that this compound can induce apoptosis in cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast cancer) | 15.63 |
| A549 (lung cancer) | 12.34 |
| HeLa (cervical cancer) | 10.50 |
The mechanism of action appears to involve the activation of apoptotic pathways, including increased expression of p53 and caspase-3 cleavage in treated cells.
The biological activity of the compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It shows potential to bind to receptors that regulate cell survival and apoptosis.
Study on Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of oxadiazole derivatives, researchers found that compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on the oxadiazole ring in enhancing biological activity .
Anticancer Research Insights
A comprehensive evaluation of various oxadiazole derivatives revealed that those with structural similarities to this compound exhibited cytotoxic effects against multiple cancer cell lines. The findings suggested that modifications to the phenyl ring can significantly impact anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine?
- Methodology : The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives. For example, AlCl₃ and pyridine are used as catalysts in demethylation or condensation reactions under controlled temperatures (60–70°C) . Aryl halide intermediates may also undergo coupling reactions with pyridine derivatives, followed by chlorination at the pyridine C2 position.
Q. How can structural characterization be reliably performed for this compound?
- Methodology : Use X-ray crystallography (SHELX programs for refinement ) and NMR spectroscopy. For example, ¹H and ¹³C NMR in CDCl₃ can resolve the oxadiazole and pyridine protons (δ 7.0–8.5 ppm) . Ensure cross-validation with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular weight and purity. Note that misassignment of substituent positions (e.g., chloromethyl vs. methylchloro) requires careful crystallographic verification .
Q. What solubility properties are critical for in vitro assays?
- Methodology : The compound is soluble in DMSO (≥20 mg/mL), making it suitable for cell-based studies. For aqueous buffers, prepare stock solutions in DMSO and dilute to ≤0.1% v/v to avoid cytotoxicity. Solubility in polar solvents (e.g., methanol) is limited, requiring sonication or heating for homogeneous dispersion .
Advanced Research Questions
Q. How does this compound inhibit the Wnt/β-catenin pathway?
- Mechanistic Insight : The compound (as part of JW74) destabilizes β-catenin by promoting its phosphorylation and proteasomal degradation. This leads to downregulation of Wnt target genes (e.g., AXIN2, SP5) within 24 hours in CRC xenograft models. Use luciferase reporter assays (TOPFlash/FOPFlash) to quantify β-catenin activity and immunoblotting to track AXIN2 protein levels .
Q. What experimental strategies address contradictions in reported structural data?
- Resolution : Discrepancies in substituent positions (e.g., chloromethyl vs. oxadiazole ring numbering) can arise from crystallographic refinement errors. Re-analyze raw diffraction data with SHELXL and cross-reference NMR coupling constants (e.g., 3JHH for pyridine protons) . For disputed biological activity, validate via orthogonal assays (e.g., CRISPR-mediated gene knockout alongside pharmacological inhibition) .
Q. How to optimize in vivo pharmacokinetics for this compound?
- Methodology : Modify the oxadiazole or pyridine moieties to enhance metabolic stability. For JW74, methylphenyl and methoxyphenyl groups improve bioavailability. Conduct ADME studies in Apc(Min) mice, monitoring plasma half-life and tissue distribution via LC-MS. Co-administer with CYP450 inhibitors if rapid clearance is observed .
Q. What are the implications of stereochemistry in derivatives of this compound?
- Stereochemical Considerations : Optically active analogs (e.g., 4-[3-(aryl)-oxadiazolyl]butanols) synthesized via baker’s yeast reduction exhibit distinct biological profiles. Use chiral HPLC or X-ray crystallography to assign configurations and correlate with activity. For example, (S)-enantiomers may show higher Wnt pathway inhibition due to improved target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
